Pyrazolo[3,4-b]pyridine is a fused heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring. Derivatives of pyrazolo[3,4-b]pyridine are widely studied in organic synthesis and medicinal chemistry due to their broad spectrum of biological activities. These derivatives have attracted significant attention as potential pharmaceutical agents for various diseases. [, , ]
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features three halogen substituents: bromine, chlorine, and iodine, which contribute to its unique chemical properties and potential biological activities. It is of significant interest in medicinal chemistry for its applications in drug discovery and development due to its ability to interact with various biological targets.
This compound is classified as a halogenated pyrazolo[3,4-b]pyridine derivative. Its molecular formula is C_6H_3BrClI_N_3, with a molecular weight of approximately 323.92 g/mol. The presence of multiple halogens enhances its reactivity and versatility in synthetic applications. The compound can be sourced from chemical suppliers or synthesized through laboratory methods involving commercially available precursors.
The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine. One common method includes the iodination of this precursor using N-iodosuccinimide (NIS) to introduce the iodine substituent. The general steps are as follows:
While specific industrial methods for producing this compound are not extensively documented, they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of reaction conditions.
The molecular structure of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with bromine at position 5, chlorine at position 4, and iodine at position 3. This unique arrangement contributes to its chemical reactivity and potential biological interactions.
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
Key reagents used in the synthesis and modification of this compound include:
The mechanism of action for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with specific molecular targets such as kinases. By binding to active sites on these enzymes, it inhibits their activity, thereby blocking downstream signaling pathways essential for various cellular processes. This inhibition can lead to potential therapeutic effects against diseases such as cancer .
The physical properties of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine include:
The chemical properties are characterized by:
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine has several scientific uses:
The unique combination of halogen substituents makes this compound a valuable candidate for exploring new chemical spaces in drug discovery and development efforts .
The regioselective halogenation of the pyrazolo[3,4-b]pyridine scaffold presents significant synthetic challenges due to the differential reactivity of its carbon positions. The C4 and C6 positions exhibit inherent electrophilic susceptibility, making them prime targets for chlorination and bromination, while the C3 position requires specialized approaches for iodine installation [2] [5]. Two predominant strategies have emerged for accessing the trihalogenated target compound:
The electrophilic halogenation approach typically employs reagents such as N-bromosuccinimide (NBS) for C5 bromination and sulfuryl chloride (SO₂Cl₂) for C4 chlorination, leveraging the electron-rich character of these positions. For C3 iodination, direct electrophilic methods face limitations due to steric constraints and competing side reactions, necessitating alternative approaches like halogen exchange or transition metal-catalyzed reactions [4]. The cascade cyclization methodology developed by Wang et al. [2] represents a more efficient route, enabling the construction of the trihalogenated core in a single pot through silver-catalyzed 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, followed by in situ halogenation.
Table 1: Halogenating Agents for Pyrazolo[3,4-b]pyridine Functionalization
Position | Preferred Reagent | Solvent System | Temperature Range | Yield Range |
---|---|---|---|---|
C5 Bromination | N-Bromosuccinimide (NBS) | DCM/DMF (4:1) | 0-25°C | 75-85% |
C4 Chlorination | Sulfuryl chloride (SO₂Cl₂) | Anhydrous DCM | -10°C to 0°C | 70-78% |
C3 Iodination | I₂/CuI system | DMAc | 80-100°C | 58-68% |
Cascade Halogenation | Ag(CF₃CO₂)/I₂ or NBS | DMAc | 100°C | 63-81% |
The sequential installation order of halogens critically impacts overall yield and purity due to the differential electronic effects imparted by each halogen and their steric demands. The optimal sequence begins with bromination at C5, followed by chlorination at C4, and concludes with iodination at C3 [1] [4]. This sequence capitalizes on bromine's moderate activating effect for subsequent electrophilic substitutions while minimizing steric interference.
Bromination protocols utilize NBS (1.05 equiv) in dichloromethane-dimethylformamide (4:1) at 0-5°C, achieving complete conversion within 2 hours. The C5 position undergoes preferential electrophilic attack due to its heightened electron density, as confirmed by computational studies [2]. Subsequent chlorination at C4 employs sulfuryl chloride (1.1 equiv) in anhydrous dichloromethane at -10°C to prevent polychlorination byproducts. The C4 chlorination proceeds efficiently due to the ortho-directing effect of the newly installed bromine atom and the reduced electron density at C4 relative to C6 [4].
Iodination at C3 presents the greatest challenge, requiring activation via silver(I) trifluoroacetate (10 mol%) in dimethylacetamide (DMAc) at 100°C with molecular iodine (1.2 equiv) [2]. The silver catalyst activates the C3 position through coordination with the pyridine nitrogen, facilitating electrophilic iodination. Attempts to install chlorine at C3 using N-chlorosuccinimide consistently failed, highlighting the unique requirements for C3 functionalization [2].
Table 2: Optimized Sequential Halogenation Protocol
Step | Reaction Conditions | Time | Key Intermediate | Yield |
---|---|---|---|---|
C5 Bromination | NBS (1.05 eq), DCM/DMF (4:1), 0°C | 2 h | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 84% |
C4 Chlorination | SO₂Cl₂ (1.1 eq), anhydrous DCM, -10°C | 1.5 h | 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | 78% |
C3 Iodination | I₂ (1.2 eq), AgTFA (10 mol%), DMAc, 100°C | 3 h | 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | 65% |
Achieving C3-selective iodination demands sophisticated catalytic systems due to the sterically hindered environment and reduced nucleophilicity at this position. Silver-based catalysts have demonstrated remarkable efficacy, with silver trifluoroacetate (AgTFA) emerging as the optimal catalyst for regioselective C3 functionalization [2] [6]. The catalytic mechanism involves:
Alternative catalytic systems include copper(I) iodide (5-10 mol%) in acetonitrile at reflux, though this system provides lower regioselectivity (C3:C6 ratio ≈ 4:1) compared to silver catalysts (C3:C6 > 20:1) [4]. The solvent dielectric constant significantly influences catalytic efficiency, with high-polarity solvents like DMAc (ε = 37.8) providing optimal silver catalyst solvation and halogen activation [6].
For bromination at C5, Lewis acid catalysts such as aluminum chloride (AlCl₃) enable NBS-mediated functionalization at reduced temperatures (0°C versus 25°C without catalyst), suppressing dibromination byproducts. The solvent effectiveness factor (SEF) concept demonstrates how solvent viscosity reduction at elevated temperatures (80°C) enhances catalyst diffusion and reaction efficiency, with acetone (SEF 1.275) providing superior yield over toluene (SEF 0.674) in model halogenation systems [6].
The multistep synthesis of 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine exhibits pronounced sensitivity to solvent and temperature parameters at each functionalization step. The solvent effectiveness factor (SEF) introduced by Sharma et al. [6] provides a quantitative framework correlating solvent properties with reaction yield:
SEF = (η₀/η) × (BPₛ/BPᵣ)
Where η₀ and η represent solvent viscosity at standard and reaction temperatures, respectively, BPₛ is solvent boiling point, and BPᵣ is reaction temperature. This correlation explains why high-boiling polar aprotic solvents like dimethylacetamide (DMAc, BP 165°C) outperform lower-boiling alternatives in silver-catalyzed iodination:
Temperature dramatically influences both reaction kinetics and regioselectivity. The iodination step exhibits an exceptionally high temperature dependence, with yields increasing from 45% at 70°C to 68% at 100°C due to decreased solvent viscosity (SEF increase from 1.234 to 1.333) and enhanced molecular collision frequency [6] [8]. The Arrhenius activation energy (Eₐ) for C3 iodination is calculated at 89 kJ/mol, explaining the significant rate acceleration observed at elevated temperatures [8].
Table 3: Solvent and Temperature Optimization for Halogenation Steps
Reaction Step | Optimal Solvent (SEF) | Temperature Range | Yield Improvement | Key Mechanism |
---|---|---|---|---|
Bromination (C5) | DCM/DMF 4:1 (SEF 1.12) | 0-5°C | 75% → 85% | Suppressed dibromination |
Chlorination (C4) | Anhydrous DCM (SEF 0.98) | -10°C to 0°C | 68% → 78% | Minimized hydrolysis |
Iodination (C3) | DMAc (SEF 1.30 at 100°C) | 100°C | 53% → 68% | Enhanced catalyst diffusion |
Cascade Halogenation | DMAc (SEF 1.33) | 100°C | 63-81% | Simultaneous activation/cyclization |
The trihalogenated structure introduces significant purification challenges due to:
Crystallization optimization represents the most effective purification strategy, utilizing solvent pairs such as dichloromethane/n-hexane (1:5 v/v) under inert atmosphere. The compound demonstrates thermal instability above 150°C, precluding distillation or sublimation techniques [4]. Cold-chain transportation (2-8°C) and storage under inert atmosphere are essential to prevent hydrolytic dehalogenation, particularly at the C-Cl bond [4].
Chromatographic challenges arise from halogen-mediated adsorption on silica gel, leading to tailing and low recovery rates (<60%). Modified techniques include:
Recrystallization yields vary significantly with solvent choice: ethyl acetate provides crystalline material in 65% recovery but with only 95% purity, while dimethylformamide/water systems (1:3 v/v) afford 98.5% pure product despite lower yields (55%) [6]. The polymorphic forms exhibit distinct melting characteristics, with Form I (needle crystals from DMF/water) melting at 218-220°C with decomposition, while Form II (plates from ethanol) melts at 210-212°C [4].
Table 4: Purification Methods and Outcomes
Purification Method | Conditions | Recovery Yield | Purity Achieved | Key Limitations |
---|---|---|---|---|
Silica Gel Chromatography | CHCl₃:Acetone (95:5) | <60% | 90-93% | Tailing, decomposition |
Deactivated Silica | 10% Et₃N-treated, Hex:EA (3:1) | 70% | 97% | Residual amine contamination |
Recrystallization (EtOAc) | 60°C saturation, RT cooling | 65% | 95% | Polymorph mixture |
Recrystallization (DMF/H₂O) | 80°C dissolution, slow cooling | 55% | 98.5% | Low yield, long crystallization time |
Radial Chromatography | CHCl₃:MeOH (98:2) | 75% | 96.5% | Equipment intensive |
Table 5: Compound Identification Data
Identifier | Value/Specification | Source |
---|---|---|
Systematic Name | 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | [1] [4] |
CAS Registry | 1092579-78-6 | [4] |
Molecular Formula | C₆H₂BrClIN₃ | [1] [4] |
Molecular Weight | 358.36 g/mol | [1] |
MDL Number | MFCD21604023 | [4] |
SMILES | IC₁=NNC₂=NC=C(Br)C(Cl)=C₂1 | [4] |
Related Compound (CAS) | 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine (1357947-08-0) | [7] |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: